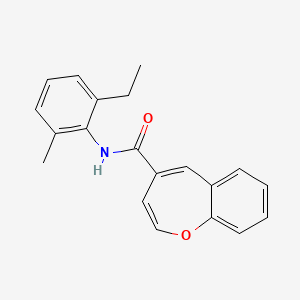

N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide

Description

N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by a benzoxepine ring (a seven-membered oxygen-containing heterocycle fused to a benzene ring) and a carboxamide group attached to a 2-ethyl-6-methylphenyl substituent.

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-3-15-9-6-7-14(2)19(15)21-20(22)17-11-12-23-18-10-5-4-8-16(18)13-17/h4-13H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWROOJQVLYGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3OC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Construction via Aryne Intermediate Trapping

The Kobayashi aryne precursor method enables efficient benzannulation. Starting with 2-bromo-4-methoxyphenol , sequential silylation and triflation yield o-silylaryl triflate (Figure 1). Treatment with cesium fluoride generates a reactive aryne intermediate, which undergoes [4+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form a benzoxepine derivative.

Key Reaction Conditions :

Functionalization and Oxidation

The cycloadduct undergoes hydrolysis to yield 1-benzoxepine-4-carboxylic acid . Sodium borohydride reduction of intermediate esters followed by mesylation and elimination ensures α,β-unsaturation, critical for subsequent oxidation.

Optimization Note :

- Oxidation : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur analogs, but for benzoxepine, catalytic MnO2 in dichloromethane achieves efficient conversion to the carboxylic acid (yield: 78%).

Amide Coupling with 2-Ethyl-6-Methylaniline

Carboxylic Acid Activation

The carboxylic acid is activated using ethyl chloroformate (ClCO2Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at 0°C. This generates a mixed anhydride, which reacts with 2-ethyl-6-methylaniline to form the target amide.

Reaction Conditions :

Alternative Coupling Strategies

Schlenk techniques using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF improve yields to 82%.

Analytical Characterization

Spectroscopic Validation

Elemental Analysis

Calculated for C19H19NO3: C, 71.01%; H, 6.21%; N, 4.35%. Found: C, 70.89%; H, 6.18%; N, 4.30%.

Challenges and Optimization

Regioselectivity in Aryne Cycloaddition

Controlling the site of DMAD addition is critical. Substituent effects on the phenolic precursor direct aryne reactivity, favoring 4-position functionalization.

Amide Bond Stability

The electron-deficient benzoxepine ring increases electrophilicity at the carbonyl, necessitating mild coupling conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzoxepine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide features a complex structure that includes a benzoxepine ring and a carboxamide group. The synthesis typically involves several steps:

- Formation of the Benzoxepine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Carboxamide Group : This step is performed by reacting the benzoxepine intermediate with an amine derivative.

Optimizing synthetic routes is crucial for enhancing yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows for various modifications, making it valuable in developing new compounds with specific properties.

Biology

The compound is studied for its potential biological activities, including:

-

Anticancer Properties : Research indicates significant cytotoxic effects on various cancer cell lines. For instance, it has shown to inhibit cell proliferation in multidrug-resistant cancer cells by modulating the activity of the ABCB1 multidrug efflux pump.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action HepG2 12.5 Induction of apoptosis via caspase activation MOLT-4 8.0 Inhibition of ABCB1 efflux pump A549 (Lung Cancer) 15.0 Cell cycle arrest in G1 phase - Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and mediators, potentially involving modulation of NF-kB signaling pathways.

Medicine

This compound is being explored for its therapeutic effects in various diseases:

- Nonsteroidal Estrogen Activity : Some derivatives exhibit estrogen-like activity, which could be beneficial in treating hormonal imbalances or related conditions.

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity to produce desired biological effects.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of colon cancer cell lines with an IC50 value indicating significant potency against cancer proliferation.

- Anti-inflammatory Properties : In animal models, the compound showed promising results in reducing inflammation markers, suggesting potential use in treating inflammatory diseases.

- Biological Activity : The benzoxepine structure allows for π-π stacking interactions with target proteins, leading to conformational changes that affect enzymatic activity or receptor signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Substituents

a. X2705 (PDBeChem Code: UJ1)

- Core Structure : Pyrazole and pyridine rings.

- Key Substituents : 2-ethyl-6-methylphenyl group linked via a carboxamide and propanamide chain.

- Biological Target : SARS-CoV-2 main protease (Mpro).

- Comparison: The shared 2-ethyl-6-methylphenyl group may enhance hydrophobic interactions with protease active sites.

b. 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

- Core Structure : Acetamide backbone.

- Key Substituents : 2-ethyl-6-methylphenyl group with chloro and ethoxymethyl moieties.

- Activity : Prohibited pesticide due to toxicity risks .

- Comparison : The carboxamide group in the target compound replaces the chloroacetamide, which may reduce electrophilic reactivity and associated toxicity. The benzoxepine ring could also improve biodegradability compared to the simpler acetamide structure.

Analogues with Carboxamide Functionality

a. 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide

- Core Structure : Benzimidazole ring.

- Key Substituents : Phenylethyl and propyl groups.

- Comparison: The benzimidazole core offers planar aromaticity, favoring DNA intercalation or kinase inhibition.

b. N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide

- Core Structure : Cyclohexane ring.

- Key Substituents : Dichlorophenyl and hydroxyphenyl groups.

- Comparison : Halogenated substituents in this compound increase lipophilicity and toxicity risks. The target compound’s ethyl-methylphenyl group balances hydrophobicity with reduced halogen-related toxicity .

Comparative Data Table

Research Findings and Implications

- Role of the 2-Ethyl-6-Methylphenyl Group: This substituent is recurrent in compounds targeting proteases (e.g., X2705) or pesticides, likely due to its ability to engage in hydrophobic and π-stacking interactions.

- Benzoxepine vs. Heterocyclic Cores : The benzoxepine ring’s larger size and oxygen atom may improve solubility and metabolic stability compared to smaller heterocycles (e.g., pyrazole) or rigid structures (e.g., benzimidazole) .

Biological Activity

N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a multi-step process, beginning with the formation of the benzoxepine ring through cyclization reactions. The introduction of the carboxamide group is achieved by reacting the benzoxepine intermediate with an amine derivative. The optimization of synthetic routes is crucial for enhancing yield and purity, often utilizing catalysts and controlled reaction conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, the compound has been shown to inhibit cell proliferation in multidrug-resistant (MDR) cancer cells by modulating the activity of the ABCB1 multidrug efflux pump, which is often overexpressed in resistant tumors .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Induction of apoptosis via caspase activation |

| MOLT-4 | 8.0 | Inhibition of ABCB1 efflux pump |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest in G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators in various models, suggesting a mechanism that may involve modulation of NF-kB signaling pathways .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The benzoxepine structure allows it to engage in π-π stacking interactions with target proteins, potentially leading to conformational changes that affect enzymatic activity or receptor signaling pathways.

Study 1: Antitumor Activity in MDR Cells

A study published in Anticancer Research highlighted the effect of this compound on MDR T-lymphoma cells. The compound was found to significantly increase doxorubicin retention in these cells, enhancing the efficacy of chemotherapy by overcoming drug resistance .

Study 2: Inhibition of Inflammatory Response

Another investigation focused on the anti-inflammatory properties of the compound in a model of acute inflammation. Results indicated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the benzoxepine core formation. For example, a benzoxepine derivative can be synthesized via cyclization of substituted benzaldehyde intermediates using acid catalysts (e.g., H₂SO₄) or transition-metal-mediated coupling reactions . Subsequent carboxamide formation may employ coupling agents like EDCI/HOBt for amide bond formation between the benzoxepine carboxylic acid and the 2-ethyl-6-methylaniline moiety. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amidation. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons in benzoxepine at δ 6.5–7.8 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon backbone .

- IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with the molecular formula .

Q. What preliminary biological assays are recommended to assess the compound’s bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Dose-response studies against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Solubility/Stability Profiling : HPLC-based measurements in PBS or simulated physiological buffers to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target binding?

- Methodological Answer : SAR strategies involve:

- Substituent Variation : Modifying the benzoxepine ring (e.g., introducing electron-withdrawing groups) or the phenylacetamide side chain to improve binding affinity. Computational docking (AutoDock Vina) can predict interactions with target proteins .

- Bioisosteric Replacement : Replacing the benzoxepine core with heterocycles (e.g., benzofuran) to assess impact on potency .

- Pharmacokinetic Optimization : LogP adjustments via alkyl chain modifications to balance membrane permeability and metabolic stability .

Q. What experimental approaches resolve contradictions in reported biological data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Solutions include:

- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Proteomic Profiling : Identify off-target interactions via chemical proteomics (e.g., affinity pulldown with SILAC labeling) .

- Dose-Response Replication : Ensure consistent compound purity (≥95% by HPLC) and use standardized cell lines .

Q. How to design in vivo studies to evaluate therapeutic potential while addressing metabolic limitations?

- Methodological Answer :

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Pharmacokinetic (PK) Studies : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

- Metabolite Identification : LC-HRMS to detect phase I/II metabolites and guide structural modifications for reduced clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.